molecular formula C12H14ClNO2 B1376060 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride CAS No. 1384430-61-8

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

Cat. No.: B1376060
CAS No.: 1384430-61-8
M. Wt: 239.7 g/mol
InChI Key: MOBCDTGFHYFJTJ-UHFFFAOYSA-N
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Description

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1384430-61-8 . It has a molecular weight of 239.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for the compound is 1S/C12H13NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-6H,7-9H2,(H,14,15);1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.7 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Analgesic Activity

  • 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has been involved in the synthesis of pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, which were studied for analgesic and neuropsychobehavioural effects (Massa et al., 1989).

Anti-inflammatory and Analgesic Applications

  • Derivatives of this compound, specifically 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have shown promising anti-inflammatory and analgesic activities. These compounds have been investigated for their effectiveness as analgesic agents in humans (Muchowski et al., 1985).

Synthesis of Porphyrins and Related Compounds

  • It has also played a crucial role in the synthesis of benzyl esters of pyrrole-2-carboxylic acids, serving as important intermediates for the creation of porphyrins and similar compounds (Lash et al., 1994).

Synthesis of Amino Pyrrole Carboxylates

  • A series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters have been synthesized using this compound, highlighting its utility in diverse chemical syntheses (Marcotte & Lubell, 2002).

Synthesis of Pyrrolopyridine Derivatives

  • It has been instrumental in synthesizing pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, emphasizing its role in the formation of complex organic structures (Bencková & Krutošíková, 1997).

Antimicrobial Activity

  • This compound derivatives have been synthesized and evaluated as potential antibacterial agents, specifically against Staphylococcus spp (Massa et al., 1990).

Crystal Structure Analysis

  • The crystal structure of derivatives of this compound, used as antitumoral agents, has been determined, showing its potential in medical applications (Silva et al., 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” according to its Safety Information . For more detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it may impact cell signaling pathways, altering the communication between cells and affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes or proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term studies in in vitro or in vivo settings have observed that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in energy production, biosynthesis of essential molecules, and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

1-benzyl-2,5-dihydropyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-6H,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBCDTGFHYFJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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